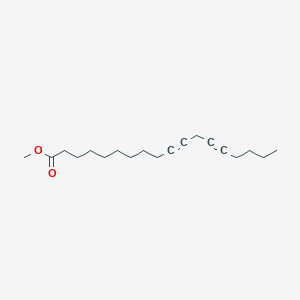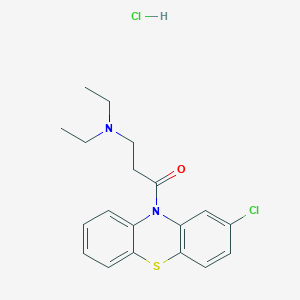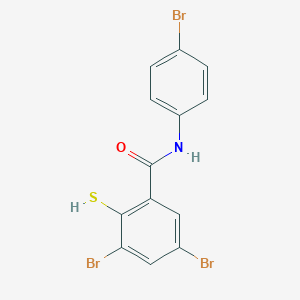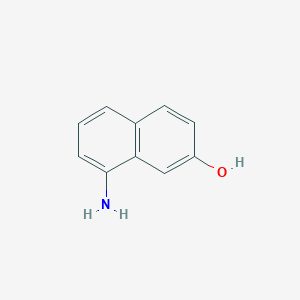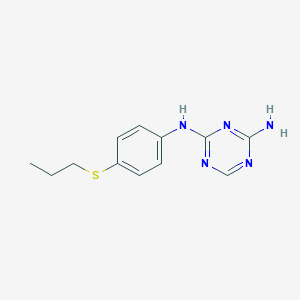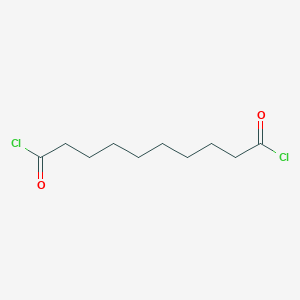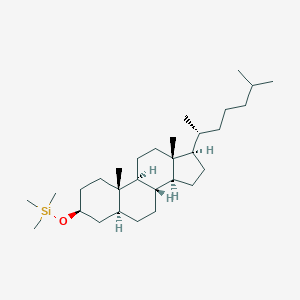
3beta-(Trimethylsiloxy)-5alpha-cholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-(Trimethylsiloxy)-5alpha-cholestane, also known as TMS-cholestanol, is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cholestane, which is a type of steroid that is important for various physiological functions in the human body. TMS-cholestanol has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The exact mechanism of action of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is not fully understood, but it is believed to interact with cholesterol and other lipids in the cell membrane. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemische Und Physiologische Effekte
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cholesterol transport and the modulation of lipid metabolism. This molecule has also been shown to have anti-inflammatory properties and may be useful for treating certain diseases that involve inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in lab experiments is its ability to alter membrane properties without affecting other cellular processes. This makes it a valuable tool for studying the effects of cholesterol on cell membranes in isolation. However, one limitation of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is that it may not accurately reflect the effects of cholesterol in vivo, as the molecule is not metabolized in the same way as endogenous cholesterol.
Zukünftige Richtungen
There are many potential future directions for research on 3beta-(Trimethylsiloxy)-5alpha-cholestanenol. One area of interest is the development of new drugs that target cholesterol transport and metabolism, using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol as a model system. Another direction for future research is the use of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in studies on the role of cholesterol in membrane signaling and intracellular communication. Overall, 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is a valuable tool for scientific research, and its potential applications are still being explored.
Synthesemethoden
3beta-(Trimethylsiloxy)-5alpha-cholestanenol can be synthesized through a multi-step process that involves the reaction of cholestane with trimethylsilyl chloride and other reagents. The resulting product is purified through various chromatography techniques to obtain a high purity compound. This synthesis method has been refined over the years, and is now a well-established protocol for producing 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in large quantities.
Wissenschaftliche Forschungsanwendungen
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been used in a variety of scientific research applications, including studies on lipid metabolism, cholesterol transport, and membrane structure. This molecule is particularly useful for studying the effects of cholesterol on cell membranes, as it can be easily incorporated into lipid bilayers and can alter the physical properties of the membrane.
Eigenschaften
CAS-Nummer |
18880-51-8 |
|---|---|
Produktname |
3beta-(Trimethylsiloxy)-5alpha-cholestane |
Molekularformel |
C30H56OSi |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
HRLPEXVPNOBUDF-QYHGRWQDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Synonyme |
3β-(Trimethylsiloxy)-5α-cholestane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



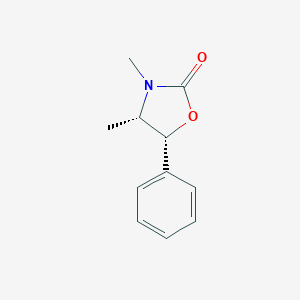
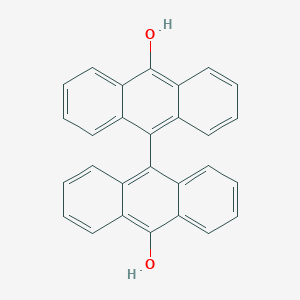
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
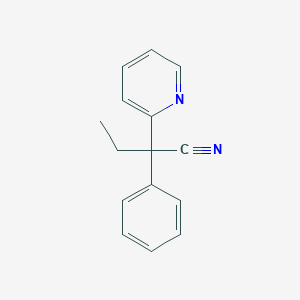
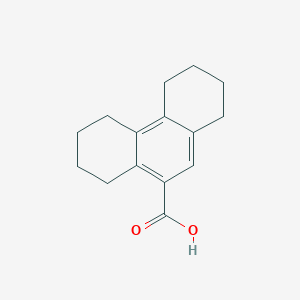
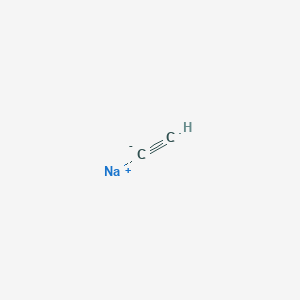
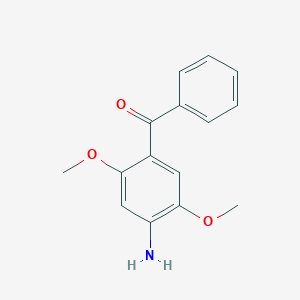
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
